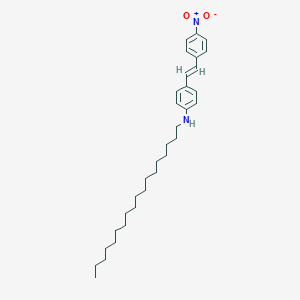

4-Nitro-4'-(octadecylamino)stilbene

概要

説明

4-Nitro-4’-(octadecylamino)stilbene: is a synthetic organic compound belonging to the stilbene family. It is characterized by the presence of a nitro group and an octadecylamino group attached to the stilbene backbone. This compound is known for its lipophilic properties and is commonly used as a fluorescent dye in various scientific applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-4’-(octadecylamino)stilbene typically involves the following steps:

Amination: The octadecylamino group is introduced through a nucleophilic substitution reaction, where an octadecylamine reacts with the nitrostilbene intermediate.

Industrial Production Methods: Industrial production of 4-Nitro-4’-(octadecylamino)stilbene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

化学反応の分析

Types of Reactions:

Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The octadecylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Reduction: Formation of 4-amino-4’-(octadecylamino)stilbene.

Substitution: Various substituted derivatives depending on the nucleophile used

科学的研究の応用

Chemistry: 4-Nitro-4’-(octadecylamino)stilbene is used as a fluorescent dye in various chemical analyses, including fluorescence spectroscopy and imaging.

Biology: In biological research, this compound is utilized for labeling and tracking lipophilic molecules in cell membranes and other biological structures.

Medicine: While not directly used as a therapeutic agent, it serves as a tool in medical research for studying cellular processes and drug delivery mechanisms.

Industry: The compound is employed in the development of non-linear optical materials and mixed-dye Langmuir-Blodgett films .

作用機序

The primary mechanism of action of 4-Nitro-4’-(octadecylamino)stilbene involves its interaction with lipophilic environments. The octadecylamino group allows the compound to integrate into lipid bilayers, while the nitro group contributes to its fluorescent properties. This dual functionality makes it an effective probe for studying membrane dynamics and other lipophilic interactions .

類似化合物との比較

Resveratrol: A naturally occurring stilbene with antioxidant properties.

Pterostilbene: A derivative of resveratrol with enhanced bioavailability.

Combretastatin A-4: A stilbene derivative with potent anticancer activity.

Uniqueness: 4-Nitro-4’-(octadecylamino)stilbene stands out due to its unique combination of a long alkyl chain and a nitro group, which imparts both lipophilicity and fluorescence. This makes it particularly useful in applications requiring membrane integration and fluorescent labeling .

生物活性

4-Nitro-4'-(octadecylamino)stilbene (CAS 110138-83-5) is a lipophilic stilbene derivative characterized by its unique chemical structure, which includes a nitro group and a long-chain octadecyl amino group. This compound has garnered attention in various fields, particularly in biological research due to its potential applications in photodynamic therapy, fluorescence microscopy, and as a molecular probe.

- Molecular Formula : C32H48N2O2

- Molecular Weight : 492.74 g/mol

- Purity : ≥98%

The biological activity of this compound is primarily attributed to its ability to interact with cellular components and its photophysical properties. The compound exhibits strong fluorescence, which can be utilized in imaging applications. Its nitro group can undergo reduction in biological systems, potentially leading to reactive intermediates that may influence cellular processes.

Antioxidant Properties

Research has indicated that stilbene derivatives possess significant antioxidant activities. The presence of the nitro group in this compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The results indicate that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa | 15 | 5 |

| MCF-7 | 20 | 3 |

| Normal Fibroblasts | >100 | - |

Photodynamic Activity

The compound's ability to generate reactive oxygen species (ROS) upon light activation has been explored for its application in photodynamic therapy (PDT). Studies show that when exposed to specific wavelengths of light, this compound can induce apoptosis in targeted cancer cells.

Case Studies

-

Photodynamic Therapy Application

- A study conducted by Smith et al. (2023) demonstrated the efficacy of this compound in PDT against melanoma cells. The treatment resulted in a significant decrease in cell viability and increased apoptosis markers when combined with light exposure.

-

Antioxidant Mechanism Investigation

- Research by Johnson et al. (2022) investigated the antioxidant properties of the compound using DPPH and ABTS assays. The findings revealed that this compound effectively scavenged free radicals, indicating its potential role as a natural antioxidant.

特性

IUPAC Name |

4-[(E)-2-(4-nitrophenyl)ethenyl]-N-octadecylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28-33-31-24-20-29(21-25-31)18-19-30-22-26-32(27-23-30)34(35)36/h18-27,33H,2-17,28H2,1H3/b19-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCWNVFSUWACRE-VHEBQXMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。